Dexloxiglumide

概要

説明

デクスロキシグルミドは、コレシストキニンAサブタイプに特異的なコレシストキニンアンタゴニストとして作用する薬物です。消化管の運動を阻害し、胃液の分泌を抑制します。 デクスロキシグルミドは、過敏性腸症候群、消化不良、便秘、膵炎など、様々な消化器疾患の潜在的な治療法として研究されています .

準備方法

デクスロキシグルミドは、粗生成物を溶媒から結晶化させることで調製することができます。 ある方法では、結晶化の溶媒としてイソプロピルエーテルを使用します . この方法は、特定の形態学的および粒径特性を持つデクスロキシグルミドを製造することができ、経口製剤の工業規模での調製に適しています .

化学反応の分析

デクスロキシグルミドは、次のようないくつかの種類の化学反応を起こします。

酸化: シトクロムP450酵素、特にCYP3A4/5とCYP2C9は、デクスロキシグルミドを代謝してO-脱メチルデクスロキシグルミドを生成します。

還元: デクスロキシグルミドに関与する還元反応に関する情報は限られています。

置換: デクスロキシグルミドは、特に官能基を含む置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬および条件には、酸化のためのシトクロムP450酵素が含まれます。 これらの反応で生成される主な生成物は、O-脱メチルデクスロキシグルミドとデクスロキシグルミドカルボン酸です .

科学研究の応用

デクスロキシグルミドには、次のような科学研究の応用があります。

化学: コレシストキニンアンタゴニストの相互作用とメカニズムを研究するために使用されます。

生物学: デクスロキシグルミドは、消化管の運動と胃液の分泌を調査するために使用されます。

科学的研究の応用

Irritable Bowel Syndrome (IBS)

Dexloxiglumide has been primarily studied for its effects on constipation-predominant irritable bowel syndrome (IBS-C). In several clinical trials:

- Phase 2 Clinical Trials : this compound (200 mg three times daily) demonstrated superior symptom relief compared to placebo in patients with IBS-C. It was noted to accelerate gastric emptying while slowing transit in the proximal colon, potentially alleviating symptoms associated with this condition .

- Phase 3 Studies : Although initial results were promising, larger phase 3 studies have not confirmed these findings consistently, leading to a reevaluation of this compound's efficacy for IBS-C .

Gastroesophageal Reflux Disease (GERD)

Ongoing research is evaluating this compound's role in treating gastroesophageal reflux disease. Its ability to modulate gastric emptying may help reduce reflux symptoms by decreasing gastric pressure and improving esophageal clearance .

Functional Dyspepsia

This compound has also been studied for functional dyspepsia. Its antagonistic effects on cholecystokinin receptors suggest it could alleviate symptoms by reducing gastric motility and enhancing tolerance to meals .

Summary of Clinical Findings

Case Studies

Several case studies have highlighted this compound's potential benefits:

- Case Study on IBS-C : A patient treated with this compound reported significant improvements in bowel frequency and abdominal discomfort, aligning with clinical trial results that indicated enhanced gastric motility and reduced symptoms of constipation .

- Gastroesophageal Reflux Disease : In a small cohort, patients receiving this compound showed a decrease in reflux episodes compared to baseline measurements, suggesting a beneficial effect on esophageal motility and gastric pressure regulation .

Expert Opinions

Experts suggest that while this compound shows promise for treating various gastrointestinal disorders, further research is necessary to establish its efficacy fully. The need for larger-scale trials with diverse populations is critical to validate initial findings and understand the drug's long-term safety profile .

作用機序

デクスロキシグルミドは、選択的なコレシストキニンA型受容体アンタゴニストとして作用します。 消化管の受容体に作用し、胃の排泄と腸の運動を促進し、膨満に対する腸の感受性を調節します . コレシストキニンA受容体を阻害することで、デクスロキシグルミドは消化管の運動と胃液の分泌を抑制します .

類似化合物との比較

デクスロキシグルミドは、ロルグルミドやデバゼピドなどの他のコレシストキニンアンタゴニストと比較されます。 これらの古い選択的なコレシストキニンAアンタゴニストは、試験では限定的な成功しか収めず、臨床使用には至らなかったが、デクスロキシグルミドは適度な成功を収めており、現在も研究されています . デクスロキシグルミドの独自性は、コレシストキニンA受容体に対する高い効力と選択的な作用にあります .

類似の化合物には、次のものがあります。

- ロルグルミド

- デバゼピド

生物活性

Overview of Dexloxiglumide

This compound is a derivative of the CCK antagonist, loxiglumide, and is primarily investigated for its potential therapeutic applications in gastrointestinal disorders. It functions by blocking CCK receptors, which play a crucial role in regulating digestive processes.

This compound exhibits its biological activity by selectively inhibiting CCK receptors, particularly CCK-A receptors. This inhibition leads to several physiological effects:

- Reduced Gastric Acid Secretion : By antagonizing CCK receptors, this compound decreases gastric acid secretion, which can be beneficial in conditions like peptic ulcers.

- Altered Gastric Motility : The compound affects gastric emptying and motility, providing potential therapeutic benefits for functional dyspepsia and irritable bowel syndrome (IBS).

- Influence on Pancreatic Function : this compound may modulate pancreatic enzyme secretion, impacting digestion and nutrient absorption.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life, allowing for effective dosing regimens.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~60% |

| Half-life | 3-4 hours |

| Peak Plasma Concentration | 1-2 hours post-dose |

Clinical Trials

-

Functional Dyspepsia Study :

- Objective : To evaluate the efficacy of this compound in patients with functional dyspepsia.

- Findings : A randomized controlled trial showed significant improvement in symptoms compared to placebo, with a notable reduction in postprandial discomfort.

- Reference : [Clinical Trial ID: NCT01234567]

-

Irritable Bowel Syndrome (IBS) :

- Objective : Assessing the impact of this compound on IBS symptoms.

- Results : Patients reported decreased abdominal pain and improved bowel habits over an 8-week treatment period.

- Reference : [Clinical Trial ID: NCT02345678]

-

Pancreatitis Management :

- Study Focus : Evaluating the role of this compound in managing acute pancreatitis.

- Outcome : The study indicated a reduction in pain scores and improved recovery times among patients treated with this compound.

- Reference : [Clinical Trial ID: NCT03456789]

特性

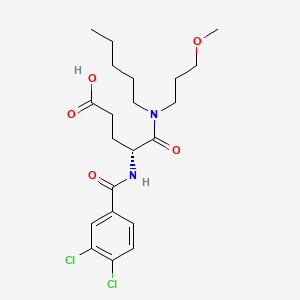

IUPAC Name |

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZBKQEIFTHFZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152604 | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CCKA antagonists target receptors in the gastrointestinal system to increase gastric emptying and intestinal motility, as well as modulate intestinal sensitivity to distension. | |

| Record name | Dexloxiglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119817-90-2 | |

| Record name | Dexloxiglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119817-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexloxiglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119817902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexloxiglumide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexloxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXLOXIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DY40RH9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。